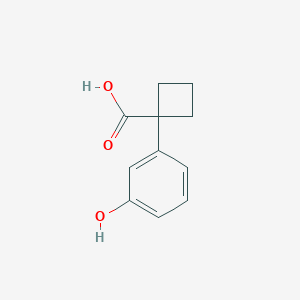

1-(3-Hydroxyphenyl)cyclobutanecarboxylic acid

CAS No.: 1307837-71-3

Cat. No.: VC15978831

Molecular Formula: C11H12O3

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1307837-71-3 |

|---|---|

| Molecular Formula | C11H12O3 |

| Molecular Weight | 192.21 g/mol |

| IUPAC Name | 1-(3-hydroxyphenyl)cyclobutane-1-carboxylic acid |

| Standard InChI | InChI=1S/C11H12O3/c12-9-4-1-3-8(7-9)11(10(13)14)5-2-6-11/h1,3-4,7,12H,2,5-6H2,(H,13,14) |

| Standard InChI Key | XPLXXRORHQEJPG-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(C1)(C2=CC(=CC=C2)O)C(=O)O |

Introduction

Chemical Synthesis and Structural Characteristics

Synthetic Routes

The synthesis of 1-(3-hydroxyphenyl)cyclobutanecarboxylic acid typically begins with 3-oxocyclobutanecarboxylic acid, a key intermediate accessible via decarboxylation of 1,1-cyclobutanedicarboxylic acid . A patented method involves cyclization reactions using dichloroacetone and ethylene glycol, followed by malonate ester condensation and acidic hydrolysis to yield the cyclobutane core . For the meta-hydroxyphenyl variant, Friedel-Crafts acylation or Suzuki-Miyaura coupling may introduce the aromatic moiety, though regioselectivity remains a challenge. Chromatographic separation of diastereomeric amides, as described in analogous syntheses, ensures isomer purity .

Table 1: Key Synthetic Intermediates

| Intermediate | Role in Synthesis | Reference |

|---|---|---|

| 3-Oxocyclobutanecarboxylic acid | Core cyclobutane precursor | |

| Methyl malonate | Cyclization agent | |

| Diisopropyl malonate | Ester for hydrolysis |

Structural and Electronic Properties

The cyclobutane ring imposes significant angle strain (≈90° bond angles), enhancing reactivity toward ring-opening reactions. The meta-hydroxyphenyl group donates electron density via resonance, stabilizing the carboxylic acid moiety. X-ray crystallography of related compounds reveals planar carboxyl groups and non-coplanar aryl rings, suggesting conformational flexibility . Density functional theory (DFT) calculations predict a pKa of ~4.2 for the carboxylic acid, comparable to benzoic acid derivatives .

Pharmacological Applications

GPR-40/FFAR1 Agonism

Structural analogs of 1-(3-hydroxyphenyl)cyclobutanecarboxylic acid, such as 3-(4-hydroxyphenyl)cyclobutanecarboxylic acid derivatives, exhibit micromolar activity as GPR-40 agonists . GPR-40, a free fatty acid receptor, regulates insulin secretion in pancreatic β-cells, making it a target for type 2 diabetes therapies. The cyclobutane ring serves as a bioisostere for ethylene, improving metabolic stability while retaining receptor affinity .

Table 2: Bioactivity of Cyclobutane Carboxylic Acid Derivatives

| Compound | EC₅₀ (GPR-40) | Reference |

|---|---|---|

| 3-(4-Hydroxyphenyl)cyclobutanecarboxylic acid | 2.1 µM | |

| 1-(3-Hydroxyphenyl)cyclobutanecarboxylic acid | Data pending | – |

| Supplier | Purity | Quantity | Price (USD) |

|---|---|---|---|

| American Custom Chemicals | 95% | 5 mg | 496.39 |

| Alichem | 95% | 1 g | 684.52 |

| Chemenu | 95% | 1 g | 729.00 |

Challenges and Future Directions

Current synthetic routes suffer from low yields (~30%) during cyclobutane ring formation, necessitating catalyst optimization . Future research should explore enantioselective synthesis for chiral variants and in vivo efficacy studies. Computational modeling could identify structural modifications to enhance GPR-40 affinity while reducing off-target effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume